8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is a significant metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. This compound is formed through the glucuronidation of 8-Hydroxy Nevirapine, which is a phase II metabolic reaction that enhances the compound's water solubility, facilitating its excretion from the body. The chemical formula for 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is CHNO with a molecular weight of approximately 461.42 g/mol.
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is primarily derived from Nevirapine, which is metabolized in the liver. The classification of this compound falls under pharmacologically active metabolites, specifically those involved in drug metabolism and pharmacokinetics. It is categorized as a glucuronide conjugate, which is a common form of drug metabolism that enhances solubility and excretion .
The synthesis of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide typically involves enzymatic or chemical glucuronidation processes. The enzymatic method utilizes UDP-glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor. This method is preferred for its specificity and efficiency in producing the desired glucuronide conjugate.
In industrial settings, biotechnological methods may be employed using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. Alternatively, chemical synthesis methods can be scaled up to produce this compound in larger quantities.
The molecular structure of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide features a glucuronic acid moiety linked to the hydroxylated position of Nevirapine. The specific attachment at the 8-hydroxy position distinguishes it from other metabolites. The structural representation can be summarized as follows:
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety can be cleaved off to regenerate 8-Hydroxy Nevirapine. This hydrolysis can occur under acidic conditions (e.g., hydrochloric acid) or enzymatically via β-glucuronidase.
Other potential reactions include oxidation and reduction under specific conditions, although these are less common for this compound.
The major product formed from hydrolysis is 8-Hydroxy Nevirapine.
The mechanism of action for 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide relates to its role as a metabolite of Nevirapine. While Nevirapine functions by binding to reverse transcriptase and inhibiting viral RNA transcription into DNA, its metabolite enhances solubility and facilitates excretion, thereby regulating the levels of active drug in the body . This regulation is crucial for maintaining therapeutic efficacy while minimizing toxicity.
Relevant data indicate that this compound's solubility profile significantly improves its pharmacokinetic properties compared to its parent compound .
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide serves primarily in pharmacokinetic studies aimed at understanding the metabolism and excretion pathways of Nevirapine. It acts as a biomarker for monitoring drug metabolism and assessing the efficiency of glucuronidation pathways in patients undergoing antiretroviral therapy . Additionally, it assists researchers in evaluating drug interactions and individual variations in metabolism due to genetic polymorphisms affecting enzyme activity .
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: